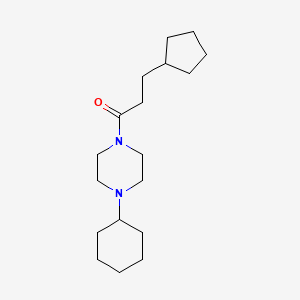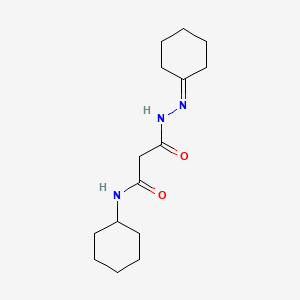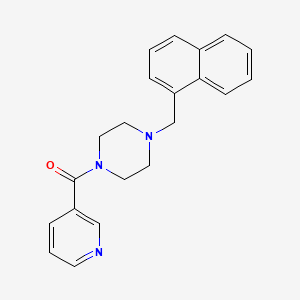
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields such as medicine, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine is not fully understood. However, it has been suggested that it acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action of the compound is thought to modulate the activity of these neurotransmitters, which in turn leads to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In animal studies, it has been shown to improve locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It has also been found to have neuroprotective effects and to reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine in lab experiments is its potential therapeutic applications in various fields. It has been found to have a wide range of effects on the central nervous system, making it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the research and development of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine. One of the main areas of focus is the development of more efficient and reliable synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. This will help to identify potential therapeutic applications and to develop safer and more effective drugs based on this compound. Finally, more studies are needed to fully understand the safety and efficacy of this compound in human subjects.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine involves the reaction of cyclohexylamine with 3-cyclopentylpropanoyl chloride followed by the reaction of the resulting product with piperazine. This method has been reported in several research studies and has been found to be an efficient and reliable approach for the synthesis of this compound.
Applications De Recherche Scientifique
1-cyclohexyl-4-(3-cyclopentylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In pharmacology, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression. In neuroscience, it has been studied for its role in modulating the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
1-(4-cyclohexylpiperazin-1-yl)-3-cyclopentylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c21-18(11-10-16-6-4-5-7-16)20-14-12-19(13-15-20)17-8-2-1-3-9-17/h16-17H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPYWIBOZPCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)



![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)

![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)